Lipophilicity (LogP) Comparison: Implications for Compound Permeability and Non-Specific Binding
The compound exhibits a computed XLogP3 value of 3.1 [1]. This is in contrast to its 4-chloro analog, which has a lower XLogP3 of 2.6 [2]. The higher lipophilicity of the bromo derivative suggests it may exhibit different passive membrane permeability and a higher propensity for non-specific protein binding, which can be a critical design parameter in lead optimization for central nervous system (CNS) or intracellular targets.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 4-chloro-N-(pyridin-2-ylmethyl)aniline: 2.6 |
| Quantified Difference | 0.5 log units |
| Conditions | Computed physicochemical property (PubChem) |
Why This Matters
A difference of 0.5 in LogP is often associated with a measurable change in in vitro ADME properties, making the bromo derivative a distinct choice for projects where a specific lipophilicity window is required.
- [1] PubChem. (2025). 4-bromo-N-((pyridin-2-yl)methyl)aniline. PubChem Compound Summary for CID 743689. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/743689. View Source
- [2] PubChem. (2025). 4-chloro-N-((pyridin-2-yl)methyl)aniline. PubChem Compound Summary for CID 269048. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/269048. View Source
